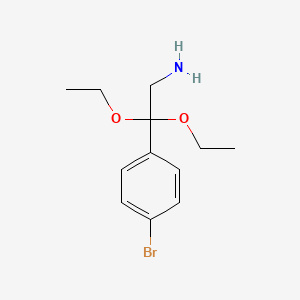![molecular formula C23H24O10 B14453188 Butanedioic acid, 2,2'-[1,3-propanediylbis(oxy-4,1-phenylene)]bis- CAS No. 78546-42-6](/img/no-structure.png)
Butanedioic acid, 2,2'-[1,3-propanediylbis(oxy-4,1-phenylene)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioic acid, 2,2’-[1,3-propanediylbis(oxy-4,1-phenylene)]bis- is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and ether linkages. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2,2’-[1,3-propanediylbis(oxy-4,1-phenylene)]bis- typically involves the reaction of 1,3-propanediol with 4-hydroxybenzoic acid under specific conditions. The reaction is catalyzed by an acid or base, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and catalysts. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Butanedioic acid, 2,2’-[1,3-propanediylbis(oxy-4,1-phenylene)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the aromatic rings to cyclohexane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, quinones, and reduced derivatives .
Applications De Recherche Scientifique
Butanedioic acid, 2,2’-[1,3-propanediylbis(oxy-4,1-phenylene)]bis- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and in drug development.
Medicine: Explored for its therapeutic properties and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Butanedioic acid, 2,2’-[1,3-propanediylbis(oxy-4,1-phenylene)]bis- exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity and influencing biochemical pathways. These interactions are often mediated by the aromatic rings and ether linkages, which facilitate binding to hydrophobic pockets in proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1,1’-(1,3-propanediyl)bis-: Similar structure but lacks the butanedioic acid moiety.
2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide: Contains similar aromatic and ether linkages but different functional groups.
4,4’-[1,2-propanediylbis(oxy)]bis(benzoic acid): Similar aromatic structure with different substituents.
Uniqueness
Butanedioic acid, 2,2’-[1,3-propanediylbis(oxy-4,1-phenylene)]bis- is unique due to its specific combination of aromatic rings, ether linkages, and butanedioic acid moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
| 78546-42-6 | |
Formule moléculaire |
C23H24O10 |
Poids moléculaire |
460.4 g/mol |
Nom IUPAC |
2-[4-[3-[4-(1,2-dicarboxyethyl)phenoxy]propoxy]phenyl]butanedioic acid |
InChI |
InChI=1S/C23H24O10/c24-20(25)12-18(22(28)29)14-2-6-16(7-3-14)32-10-1-11-33-17-8-4-15(5-9-17)19(23(30)31)13-21(26)27/h2-9,18-19H,1,10-13H2,(H,24,25)(H,26,27)(H,28,29)(H,30,31) |
Clé InChI |
YPJWABQCTZDBKX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(CC(=O)O)C(=O)O)OCCCOC2=CC=C(C=C2)C(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,3,5-Tris[(propan-2-yl)sulfanyl]benzene](/img/structure/B14453155.png)

![4-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]phenol](/img/structure/B14453176.png)
